Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
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Overview
Description
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is a derivative of isoindole, a heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-hydroxycyclohexanecarboxylate
- 3-Methoxyphenethyl alcohol
- 4-(Hydroxymethyl)cyclohexanone
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its isoindole core, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS No. 109839-13-6) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- CAS Number : 109839-13-6
- MDL Number : MFCD03931063
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:
- Case Study : A study investigated the compound's effects on hepatocellular carcinoma (HCC) cell lines. The results indicated significant growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .
The biological activity of this compound appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- Inhibition of Tumor Cell Motility : this compound was shown to inhibit cell migration in cancer cells, which is crucial for metastasis .
- Phosphoprotein Signaling : Studies demonstrated alterations in the levels and localization of phosphoproteins associated with cell signaling pathways critical for tumor growth and metastasis .
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with other related compounds is useful:
Compound Name | Anticancer Activity (GI50) | Mechanism of Action |
---|---|---|
This compound | Low µM | Inhibits cell growth and motility |
Thalidomide | Low µM | Immunomodulatory effects |
Lenalidomide | Low nM | Inhibits angiogenesis and tumor growth |
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Its derivatives are being explored for enhanced biological activity:
- Synthetic Pathway : The compound can be synthesized through a multi-step reaction involving cyclization and functional group modifications .
- Derivative Evaluation : Ongoing research is focused on creating derivatives that may exhibit improved pharmacokinetic properties or increased potency against specific cancer types.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11-10-7-5-4-6-9(10)8(2)13-11/h13H,3-7H2,1-2H3 |
InChI Key |
LPIWPKRIDUUDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=C(N1)C |
Origin of Product |
United States |
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